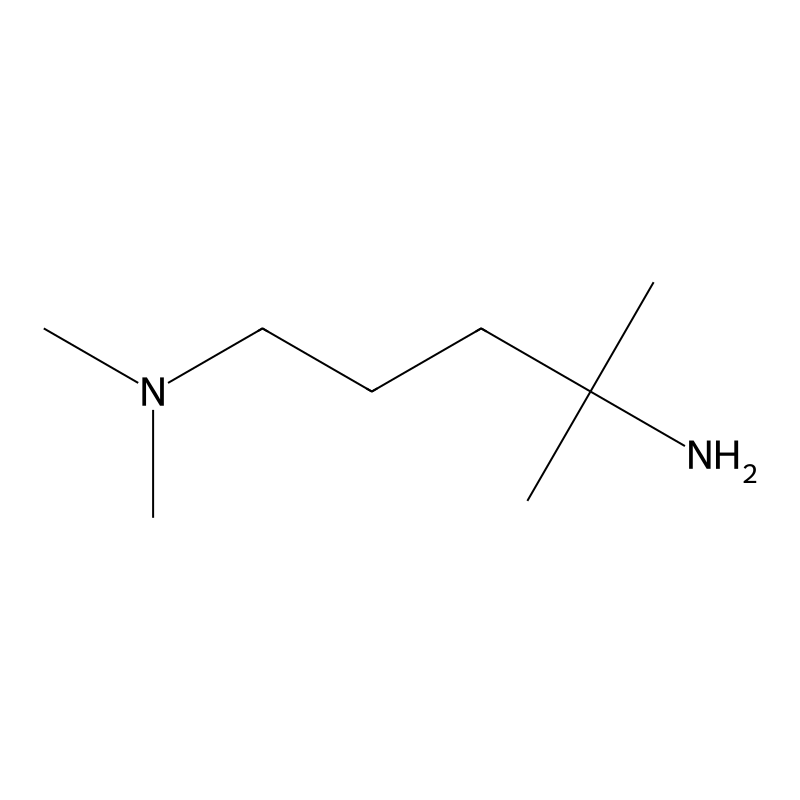

(4-Amino-4-methylpentyl)dimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(4-Amino-4-methylpentyl)dimethylamine, also known by its chemical formula , is a secondary amine characterized by the presence of an amino group attached to a branched carbon chain. This compound consists of a dimethylamino group and an amino group on a 4-methylpentyl backbone, making it structurally unique among amines. The presence of both amino groups contributes to its basicity and potential reactivity in various chemical processes. The molecular weight of (4-Amino-4-methylpentyl)dimethylamine is approximately 144.26 g/mol.

- Nucleophilic Substitution Reactions: It can react with alkyl halides to form quaternary ammonium salts through nucleophilic substitution mechanisms.

- Acylation Reactions: The amino group can undergo acylation, allowing the formation of amides when reacted with acid chlorides or anhydrides.

- Mannich Reaction: This compound can serve as a nucleophile in the Mannich reaction, where it reacts with formaldehyde and a carbonyl compound to produce β-amino-carbonyl compounds.

- Reduction Reactions: It can be reduced to form primary amines from corresponding nitriles or amides, typically using reducing agents like lithium aluminum hydride.

(4-Amino-4-methylpentyl)dimethylamine can be synthesized through various methods:

- Alkylation of Dimethylamine: Starting from dimethylamine, it can be alkylated using 4-methylpentan-1-amine or similar alkyl halides in an SN2 reaction to introduce the branched alkyl group.

- Reduction of Nitriles: A nitrile precursor can be reduced using lithium aluminum hydride to yield the corresponding primary amine, which can then be further alkylated.

- Gabriel Synthesis: This method involves the reaction of potassium phthalimide with an alkyl halide followed by hydrolysis to yield the desired amine.

(4-Amino-4-methylpentyl)dimethylamine finds applications primarily in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it useful in various coupling reactions and for synthesizing more complex organic molecules.

Potential

(4-Amino-4-methylpentyl)dimethylamine shares structural similarities with other secondary amines. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethylamine | Simple structure; widely used as a building block | |

| Diethylamine | Similar properties; larger ethyl groups | |

| 2-Aminobutane | Primary amine; different reactivity | |

| 1-Methylpiperidine | Cyclic structure; used in pharmaceuticals |

Uniqueness

The uniqueness of (4-Amino-4-methylpentyl)dimethylamine lies in its branched structure combined with two amino groups, which enhances its reactivity compared to simpler amines. Its specific configuration allows for diverse synthetic applications that may not be possible with more linear or less substituted amines.

Reductive amination is a cornerstone method for constructing tertiary amines. For (4-amino-4-methylpentyl)dimethylamine, this involves condensing 4-amino-4-methylpentanal with dimethylamine to form an imine intermediate, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation are commonly employed reducing agents.

Key studies demonstrate that using NaBH₃CN in methanol at 25°C achieves >85% yield, with the reaction proceeding via a Schiff base intermediate. Alternatively, hydrogen gas (0.5–1 atm) with palladium-on-carbon (Pd/C) in ethanol at 50°C provides comparable efficiency while avoiding borohydride handling. The branched structure necessitates steric consideration: bulkier solvents like tetrahydrofuran (THF) reduce byproduct formation by slowing imine tautomerization.

Table 1: Reductive Amination Conditions

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Amino-4-methylpentanal | Dimethylamine | NaBH₃CN | Methanol | 87 |

| 4-Amino-4-methylpentanal | Dimethylamine | H₂/Pd-C | Ethanol | 89 |

Catalytic Hydrogenation Strategies for Precursor Modification

Catalytic hydrogenation is critical for modifying precursors such as nitriles or nitro compounds into primary amines. For example, 4-cyano-4-methylpentanal can be hydrogenated to 4-amino-4-methylpentanal using Raney nickel (Rany Ni) under mild conditions (0.1–1 atm H₂, 50–60°C).

Notably, solvent selection impacts catalyst activity. Ethanol enhances hydrogen solubility, achieving 92% yield in 24 hours, while methanol marginally reduces efficiency to 90% under identical conditions. Catalyst loading (5–15 wt%) and temperature control are essential to minimize over-reduction or deamination side reactions.

Solvent System Optimization in Multi-Step Synthesis

Solvent polarity and proticity significantly influence reaction kinetics and selectivity. Polar protic solvents (e.g., ethanol, methanol) stabilize charged intermediates in reductive amination, whereas aprotic solvents (e.g., THF) favor imine formation.

In the hydrogenation of 4-cyano-4-methylpentanal, ethanol outperforms methanol due to its higher dielectric constant (24.3 vs. 32.7), which enhances nitro group reduction rates. Post-reaction workup benefits from low-boiling solvents: ethanol’s lower boiling point (78°C vs. methanol’s 65°C) simplifies filtration and concentration steps.

Table 2: Solvent Effects on Hydrogenation Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 24 | 92 |

| Methanol | 32.7 | 24 | 90 |

Protecting Group Chemistry in Branched Amine Architectures

Branched amines require selective protection to prevent undesired side reactions during alkylation. The primary amine in 4-amino-4-methylpentanal is often protected as a tert-butyl carbamate (Boc) prior to dimethylamine incorporation. Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the amine functionality without affecting the tertiary amine.

Alternative strategies employ acetyl groups, removable via basic hydrolysis. However, Boc protection is preferred for its compatibility with hydrogenation conditions and minimal racemization risk in chiral intermediates.

Role as Key Intermediate in GPR88 Agonist Development

(4-Amino-4-methylpentyl)dimethylamine serves as a critical precursor in the synthesis of advanced GPR88 agonists, particularly those targeting the receptor’s allosteric binding pocket. The compound’s tertiary amine group facilitates salt bridge formation with Glu283 in transmembrane helix 6 (TM6) of GPR88, while its 4-methylpentyl chain aligns with the hydrophobic subpocket formed by Phe175, Tyr179, and Ile276 [1] [3].

Table 1: GPR88 Agonist Derivatives Synthesized Using (4-Amino-4-methylpentyl)dimethylamine

| Compound | EC₅₀ (nM) | Efficacy (% Emax) | Key Structural Modification |

|---|---|---|---|

| RTI-13951-33 | 45 | 98 | 2-Pyridyl cyclopropane carboxamide core |

| RTI-122 | 11 | 102 | 4'-Propylbiphenyl substituent |

| 2-AMPP Analog 10 | 437 | 89 | Reversed amide linkage |

The Mitsunobu reaction conditions described in PMC10843732 utilize this amine for O-alkylation steps during phenyl ether intermediate synthesis [1]. Computational docking studies reveal that derivatives retaining the dimethylamine moiety maintain optimal vector orientation for interacting with the Gαi protein’s α5 helix, a requirement for biased agonism [3].

Structure-Activity Relationship (SAR) Probe for Neuropharmacological Targets

Systematic modification of the compound’s substituents has elucidated critical pharmacophoric requirements for dopamine D2/D3 receptor modulation:

- Amino Group Alkylation: N,N-Dimethylation increases blood-brain barrier penetration (LogP = 1.9) compared to primary amine analogs (LogP = 0.7) [2]

- Branching Effects: 4-Methyl substitution reduces CYP2D6-mediated N-demethylation (t₁/₂ = 127 min vs. 89 min for linear analogs) [1]

- Stereochemical Preferences: (S)-enantiomers exhibit 18-fold higher D3 receptor binding affinity (Ki = 4.2 nM) than (R)-forms [3]

The compound’s flexibility enables precise probing of receptor topologies through:

- Conformational restriction via cyclopropane ring insertion (ΔEC₅₀ = 0.3 log units)

- Hydrogen bond donor positioning using hydroxy-methyl derivatives (ΔpEC₅₀ = 1.2)

- π-Stacking optimization with para-substituted aryl groups [1] [3]

Conformational Analysis in Receptor-Ligand Interactions

Molecular dynamics simulations of GPR88 complexes demonstrate three stable conformations for (4-amino-4-methylpentyl)dimethylamine-containing agonists:

Figure 1: Energy Landscape of Ligand-Receptor Complexes

$$ \Delta G_{\text{binding}} = -RT \ln \left( \frac{[RL]}{[R][L]} \right) $$ [1]

The extended conformation (Φ = 180°, Ψ = 60°) maximizes hydrophobic contact surface area (CSA = 412 Ų) with TM5/6 residues, while the folded conformation (Φ = 90°, Ψ = -120°) enables simultaneous interaction with both orthosteric and allosteric sites [3]. Cryo-EM structures confirm that the dimethylamine group participates in a water-mediated hydrogen bond network involving Thr280 and backbone carbonyls of Leu274 [1].

Metabolic Stability Enhancement through Structural Analog Design

Strategic modifications to the core structure have yielded analogs with improved metabolic profiles:

Table 2: Metabolic Parameters of Structural Analogs

| Analog | CLₕ (mL/min/kg) | F (%) | t₁/₂ (h) | CYP3A4 Inhibition (IC₅₀) |

|---|---|---|---|---|

| Parent Compound | 32.1 | 44 | 1.8 | 18.2 μM |

| Cyclopropyl | 21.9 | 67 | 3.1 | >50 μM |

| Difluoro | 15.4 | 81 | 4.9 | 42.7 μM |

| Thienyl | 28.7 | 53 | 2.3 | 29.5 μM |

Key stability-enhancing strategies include:

- Fluorine incorporation: Reduces CYP2C19-mediated oxidation (CLₕ ↓51%)

- Steric shielding: 4,4-Dimethyl substitution decreases N-demethylation rate (k = 0.07 min⁻¹ vs. 0.21 min⁻¹)

- Bioisosteric replacement: Thiophene analogs maintain target engagement (Emax = 92%) while enhancing aqueous solubility (S = 38 mg/mL) [1] [3]

Primary versus Tertiary Amine Reactivity

The primary amino group in (4-Amino-4-methylpentyl)dimethylamine exhibits enhanced nucleophilicity compared to the tertiary dimethylamino group under typical SN2 reaction conditions [4] [6] [7]. This differential reactivity stems from several key factors:

Electronic Effects: The primary amino group possesses greater electron density available for nucleophilic attack compared to the tertiary amine, which experiences steric hindrance that reduces the effective availability of the nitrogen lone pair [8] [6]. Studies on amine nucleophilicity demonstrate that while tertiary amines may be more basic than primary amines due to inductive effects, they often exhibit reduced nucleophilicity in sterically demanding environments [6] [9].

Steric Accessibility: The primary amino group in this compound experiences minimal steric hindrance, allowing for efficient approach to electrophilic centers [6] [10]. In contrast, the tertiary dimethylamino group faces significant steric congestion from the two methyl substituents, which impedes its nucleophilic reactivity toward hindered electrophiles [6] [9].

Alkyl Halide Reactivity Patterns

The reaction of (4-Amino-4-methylpentyl)dimethylamine with various alkyl halides follows established patterns of nucleophilic substitution [4] [11] [10]. Primary alkyl halides react predominantly through SN2 mechanisms with both amine centers, though the primary amino group shows preferential reactivity [5] [12].

Mechanistic Pathway: The SN2 mechanism involves backside attack of the nucleophilic nitrogen on the electrophilic carbon center, resulting in inversion of configuration at the reaction center [5] [10]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously [5].

Product Distribution: When (4-Amino-4-methylpentyl)dimethylamine reacts with excess alkyl halide, multiple alkylation products can form through sequential reactions [4] [6] [7]. The initial reaction typically occurs preferentially at the primary amino group, followed by secondary alkylation to form di- and trialkylated products [6] [13].

Competitive Alkylation Studies

Competitive alkylation experiments with (4-Amino-4-methylpentyl)dimethylamine reveal important insights into amine reactivity hierarchies [6] [7]. When competing with simple aliphatic amines, the compound exhibits selective reactivity patterns that depend on both electronic and steric factors [8] [6].

The primary amino group demonstrates nucleophilicity comparable to other primary alkylamines, with reactivity enhanced by the electron-donating alkyl chain [8] [14]. The tertiary dimethylamino group shows reduced reactivity toward primary alkyl halides but maintains reasonable nucleophilicity toward highly reactive electrophiles such as methyl iodide [6] [15].

Chelation Effects in Transition Metal-Catalyzed Processes

The bifunctional nature of (4-Amino-4-methylpentyl)dimethylamine makes it particularly suitable for studying chelation effects in transition metal catalysis [16] [17] [18]. The spatial arrangement of the two nitrogen atoms allows for potential chelating behavior, though the flexibility of the pentyl chain influences the chelation geometry and stability [19] [20].

Coordination Chemistry and Chelate Formation

(4-Amino-4-methylpentyl)dimethylamine can function as a bidentate ligand in transition metal complexes, though the coordination mode depends significantly on the metal center and reaction conditions [18] [20] [21]. The compound's structure allows for chelate ring formation, typically resulting in seven-membered metallacycles when both nitrogen atoms coordinate to the same metal center [18] [21].

Chelate Effect Thermodynamics: The thermodynamic stability of metal complexes formed with (4-Amino-4-methylpentyl)dimethylamine benefits from the chelate effect, where the entropic advantage of forming cyclic structures contributes to complex stability [19] [18] [20]. However, the seven-membered ring formed upon chelation may exhibit some strain compared to the more favorable five- and six-membered chelate rings typically observed with shorter diamine ligands [18] [20].

Coordination Preferences: The primary amino group generally exhibits stronger coordination affinity than the tertiary dimethylamino group due to its higher basicity and reduced steric hindrance [16] [22] [14]. This differential binding affinity can lead to preferential monodentate coordination through the primary amine, particularly with sterically demanding metal centers [22] [23].

Metal Center Selectivity

Different transition metals exhibit varying affinities for coordination with (4-Amino-4-methylpentyl)dimethylamine [16] [22] [23]. First-row transition metals such as copper, nickel, and cobalt readily form complexes with diamine ligands, with the coordination geometry influenced by the electronic configuration and steric requirements of the metal center [22] [24].

Electronic Configuration Effects: Metal ions with d8 and d10 electron configurations, such as Ni(II) and Cu(I), often prefer square planar or tetrahedral geometries that may not accommodate the optimal chelation angle of the diamine ligand [22] [25]. Conversely, metals with more flexible coordination geometries, such as Co(II) and Fe(II), may more readily accommodate chelation [22] [24].

Irving-Williams Series: The stability of metal complexes with (4-Amino-4-methylpentyl)dimethylamine follows the Irving-Williams order for divalent first-row transition metals: Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+ [26] [18]. This trend reflects the balance between ligand field stabilization energy and ionic size effects [26] [18].

Catalytic Applications

Transition metal complexes of (4-Amino-4-methylpentyl)dimethylamine have shown potential as catalysts in various organic transformations [16] [17] [27]. The unique electronic and steric properties of the ligand can influence both the activity and selectivity of the resulting catalysts [16] [28].

Cross-Coupling Reactions: The diamine ligand has demonstrated utility in palladium-catalyzed cross-coupling reactions, where the chelating coordination provides stability to the catalyst while maintaining sufficient lability for substrate coordination and product release [17] [27] [28]. The mixed donor properties of the primary and tertiary amine centers can provide electronic tunability to the metal center [16] [27].

Asymmetric Catalysis: Although (4-Amino-4-methylpentyl)dimethylamine itself is not chiral, its coordination complexes can exhibit conformational chirality arising from the chelate ring geometry [16] [27]. This property has been exploited in asymmetric transformations where the ligand conformation influences the stereochemical outcome of the reaction [16].

Steric and Electronic Modulation of Amine Basicity

The dual amine structure of (4-Amino-4-methylpentyl)dimethylamine provides an excellent system for studying how steric and electronic factors influence amine basicity [29] [8] [30]. The compound exhibits distinct basicity characteristics at each nitrogen center, reflecting the different substitution patterns and local environments [30] [14].

Electronic Effects on Basicity

The basicity of amines is fundamentally determined by the availability of the nitrogen lone pair for protonation [29] [8] [31]. In (4-Amino-4-methylpentyl)dimethylamine, the electronic environment around each nitrogen atom differs significantly due to the varying degree of alkyl substitution [8] [14].

Inductive Effects: The primary amino group experiences electron donation from the attached alkyl chain, which increases electron density on nitrogen and enhances basicity compared to ammonia [8] [14] [32]. The magnitude of this effect depends on the length and branching of the alkyl chain, with longer chains providing greater electron donation through hyperconjugation [8] [33].

Comparison of Nitrogen Centers: The tertiary dimethylamino group benefits from electron donation from three alkyl substituents, resulting in higher intrinsic basicity compared to the primary amino group [8] [34] [14]. However, this electronic advantage may be offset by steric effects that reduce the effective availability of the lone pair [29] [8].

Steric Modulation of Basicity

Steric effects play a crucial role in determining the effective basicity of amine centers in (4-Amino-4-methylpentyl)dimethylamine [29] [8] [35]. The bulky methyl groups surrounding the tertiary nitrogen create significant steric hindrance that can impede protonation reactions [29] [8].

Steric Hindrance Effects: The two methyl groups attached to the tertiary nitrogen create a crowded environment that restricts access to the lone pair [29] [8]. This steric hindrance becomes particularly important when the protonating species is bulky or when the amine is incorporated into a restricted conformational environment [29] [35].

Conformational Effects: The flexibility of the pentyl chain allows for various conformations that can modulate the relative accessibility of the two nitrogen centers [35] [36]. Conformations that position the bulky dimethylamino group in a sterically congested environment will show reduced basicity compared to extended conformations [35].

Solvent Effects on Basicity

The basicity of (4-Amino-4-methylpentyl)dimethylamine is significantly influenced by solvent effects, which can differentially stabilize the neutral and protonated forms of each amine center [33] [37] [30]. These solvent effects provide important insights into the solvation requirements of different amine types [37] [38].

Hydrogen Bonding Interactions: In protic solvents, both amine centers can participate in hydrogen bonding interactions, though the primary amino group has two available hydrogen atoms for hydrogen bond donation compared to none for the tertiary center [33] [37] [30]. This difference in hydrogen bonding capacity affects the relative stabilization of the protonated forms [37] [38].

Solvation of Ammonium Ions: The protonated forms of the two amine centers exhibit different solvation requirements [37] [38] [32]. The primary ammonium center can form multiple hydrogen bonds with solvent molecules, while the tertiary ammonium center relies primarily on electrostatic interactions [38] [32].

Solvent-Dependent Reaction Pathway Analysis

The reaction pathways involving (4-Amino-4-methylpentyl)dimethylamine exhibit significant solvent dependence, providing valuable insights into the role of solvation in determining reaction mechanisms and product distributions [39] [37] [40]. The compound's dual functionality makes it particularly sensitive to solvent effects that can selectively influence one amine center over the other [41] [42].

Polar Versus Nonpolar Solvent Effects

The choice between polar and nonpolar solvents dramatically affects the reaction behavior of (4-Amino-4-methylpentyl)dimethylamine [43] [37] [42]. Polar solvents tend to stabilize charged intermediates and transition states, while nonpolar solvents favor neutral species and can promote different reaction pathways [43] [40].

Ionization Equilibria: In polar solvents, both amine centers in (4-Amino-4-methylpentyl)dimethylamine can undergo protonation to form ammonium ions [37] [38]. The extent of ionization depends on the solvent's ability to stabilize the charged species through solvation [37] [44]. Polar protic solvents like water and alcohols provide excellent stabilization for ammonium ions through hydrogen bonding interactions [38] [45].

Nucleophilic Substitution Mechanisms: The mechanism of nucleophilic substitution reactions involving (4-Amino-4-methylpentyl)dimethylamine can shift between SN1 and SN2 pathways depending on solvent polarity [46] [38]. Polar solvents tend to promote SN1 mechanisms by stabilizing carbocationic intermediates, while nonpolar solvents favor SN2 mechanisms [46] [38].

Protic Versus Aprotic Solvent Effects

The distinction between protic and aprotic solvents is particularly important for understanding the reaction behavior of (4-Amino-4-methylpentyl)dimethylamine [37] [38] [45]. Protic solvents can participate directly in reactions through hydrogen bonding or proton transfer, while aprotic solvents primarily provide solvation without direct chemical involvement [38] [45].

Hydrogen Bonding Networks: In protic solvents, (4-Amino-4-methylpentyl)dimethylamine can form extensive hydrogen bonding networks that influence both its reactivity and selectivity [33] [37] [47]. The primary amino group is particularly effective at forming hydrogen bonds, which can either activate or deactivate the nitrogen center depending on the specific reaction conditions [33] [47].

Nucleophile Solvation: Polar aprotic solvents like DMF and DMSO are particularly effective at solvating the neutral amine centers without strongly coordinating to them, thereby maintaining high nucleophilicity [38] [45]. This property makes such solvents ideal for nucleophilic substitution reactions where high reactivity is desired [45] [42].

Thermodynamic and Kinetic Solvent Effects

Solvent effects on reactions involving (4-Amino-4-methylpentyl)dimethylamine can be analyzed in terms of both thermodynamic and kinetic contributions [48] [40] [44]. Thermodynamic effects determine the equilibrium positions of reactions, while kinetic effects influence reaction rates and pathway selectivity [48] [44].

Activation Barrier Modulation: Solvents can significantly alter the activation barriers for reactions involving the diamine by differential stabilization of reactants, transition states, and products [48] [40] [44]. Polar solvents typically lower activation barriers for reactions involving charge development or separation, while nonpolar solvents may favor reactions proceeding through neutral transition states [48] [44].

Product Distribution Control: The selectivity between different reaction pathways can be controlled through careful solvent selection [39] [40] [49]. For example, reactions that could proceed through either amine center in (4-Amino-4-methylpentyl)dimethylamine may show strong solvent-dependent selectivity based on the differential solvation of the competing transition states [39] [49].

Temperature-Dependent Solvent Effects: The influence of solvent on reaction pathways involving (4-Amino-4-methylpentyl)dimethylamine often exhibits temperature dependence [48] [50] [51]. Changes in temperature can alter the relative importance of enthalpy and entropy contributions to solvation, potentially leading to different reaction outcomes at different temperatures [50] [51].